ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides.
Thionation: The conversion of the oxo group to a sulfanylidene group can be done using Lawesson’s reagent or phosphorus pentasulfide.
Coupling with Piperazine: The final step involves coupling the quinazolinone derivative with piperazine-1-carboxylate under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.
Pathways Involved: The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate can be compared with other quinazolinone derivatives:
Similar Compounds:
Uniqueness: The presence of the piperazine-1-carboxylate moiety and the specific substitution pattern on the quinazolinone core make this compound unique, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C21H27BrN4O4S |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H27BrN4O4S/c1-2-30-21(29)25-12-10-24(11-13-25)18(27)6-4-3-5-9-26-19(28)16-14-15(22)7-8-17(16)23-20(26)31/h7-8,14H,2-6,9-13H2,1H3,(H,23,31) |
InChI Key |
OBIAFGSRXGFBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
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